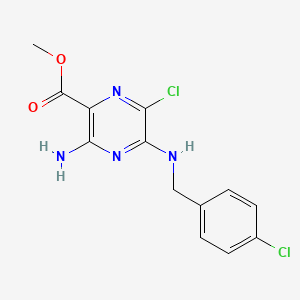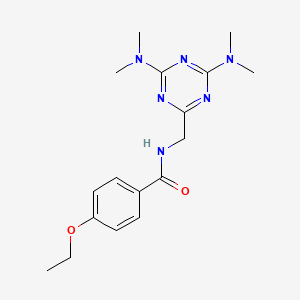
2-(4-acetylphenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylphenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as AMT-130 and is used in the field of neuroscience. AMT-130 is a small interfering RNA (siRNA) molecule that is designed to target and reduce the expression of the huntingtin gene, which is responsible for the development of Huntington's disease.
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds structurally related to 2-(4-acetylphenoxy)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide have shown promising anticancer activities. For instance, thiazole derivatives have been synthesized and evaluated for their anticancer activity against different cancer cell lines, such as A549 human lung adenocarcinoma cells, where specific derivatives exhibited high selectivity and induced apoptosis in cancer cells, although not as high as the standard cisplatin. This suggests their potential as selective anticancer agents with the capability to induce apoptosis in cancer cells (Evren et al., 2019).
Anti-Diabetic Applications
The synthesis of novel bi-heterocycles, including S-substituted acetamides derivatives of thiazolyl-methyl-oxadiazol, has been researched for their potential as anti-diabetic agents. These compounds were evaluated for enzyme inhibition study along with cytotoxic behavior, exhibiting potent inhibitory potential against α-glucosidase enzyme. Such activity highlights their value as anti-diabetic agents, potentially leading to new therapeutic strategies for diabetes management (Abbasi et al., 2020).
Antimicrobial Applications
Derivatives of this compound have been explored for their antimicrobial properties as well. For instance, thiazolidinone derivatives have been synthesized and shown to possess potent antibacterial and antifungal activities against a range of bacterial and fungal strains. These findings underline the compounds' potential as broad-spectrum antimicrobial agents, which could be valuable in addressing the growing concern of antimicrobial resistance (Kumar et al., 2012).
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-14-6-4-5-7-19(14)22-24-15(2)20(28-22)12-23-21(26)13-27-18-10-8-17(9-11-18)16(3)25/h4-11H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZDNZDUYTJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)

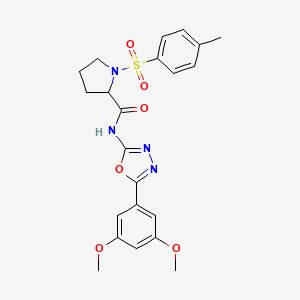
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2796345.png)
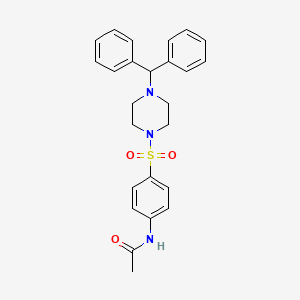


![N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2796350.png)

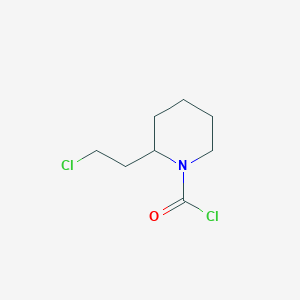
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2796354.png)
![5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2796357.png)
